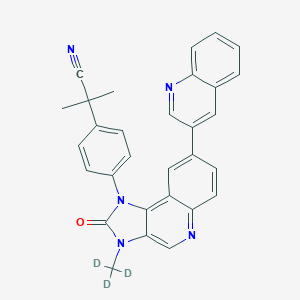

NVP-BEZ 235-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-[4-[2-oxo-8-quinolin-3-yl-3-(trideuteriomethyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGKUKXHTYWRGZ-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC=C(C=C4)C(C)(C)C#N)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVP-BEZ235-d3: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-BEZ235, an imidazo[4,5-c]quinoline derivative, is a potent, orally available dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] By binding to the ATP-binding cleft of these enzymes, NVP-BEZ235 effectively blocks the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers.[2][3][4] This inhibition leads to the suppression of downstream effectors, resulting in cell cycle arrest, induction of apoptosis, and a potent antiproliferative effect across a range of cancer cell lines.[1][5][6] Notably, NVP-BEZ235 has demonstrated efficacy in overcoming resistance to conventional chemotherapies and other targeted agents.[4][5][7] This technical guide provides an in-depth overview of the mechanism of action of NVP-BEZ235-d3 in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

NVP-BEZ235 exerts its anticancer effects by simultaneously targeting two key nodes in a crucial signaling pathway:

-

Phosphatidylinositol 3-kinase (PI3K): NVP-BEZ235 inhibits class I PI3K isoforms.[8] The PI3K pathway is a primary regulator of cell growth, proliferation, survival, and metabolism.[3][9] Its hyperactivation is a common event in many human cancers.[9]

-

Mammalian Target of Rapamycin (mTOR): The compound inhibits both mTORC1 and mTORC2 complexes.[3] mTOR is a serine/threonine kinase that acts as a central regulator of cell growth and proliferation by sensing and integrating diverse environmental cues.

This dual inhibition prevents the feedback activation of PI3K signaling that can be observed with mTORC1-specific inhibitors like rapamycin, leading to a more complete and sustained pathway blockade.[10]

The downstream consequences of this dual inhibition are profound, leading to:

-

Inhibition of Akt Phosphorylation: NVP-BEZ235 prevents the phosphorylation and subsequent activation of Akt, a key downstream effector of PI3K.[1][5]

-

Suppression of mTORC1 and mTORC2 Signaling: This leads to the dephosphorylation of downstream targets such as the S6 ribosomal protein (rpS6) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][5][11]

-

Cell Cycle Arrest: NVP-BEZ235 induces cell cycle arrest, primarily at the G0/G1 or G2/M phase, in various cancer cell lines.[3][5][6][8]

-

Induction of Apoptosis: The compound promotes programmed cell death, as evidenced by the cleavage of PARP and caspases.[12][13]

-

Inhibition of Proliferation: The culmination of these effects is a significant reduction in cancer cell proliferation.[5][6]

Signaling Pathway Overview

The following diagram illustrates the central role of NVP-BEZ235 in inhibiting the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The antiproliferative activity of NVP-BEZ235 has been evaluated across a multitude of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values reported in the literature.

Table 1: Antiproliferative Activity (IC50) of NVP-BEZ235 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K562/A | Doxorubicin-resistant Chronic Myeloid Leukemia | Not explicitly stated, but significant viability decrease at 200 nM | [5] |

| UMRC6 | Renal Cell Carcinoma | Not explicitly stated, but effective at concentrations >100 nM | [14] |

| 786-0 | Renal Cell Carcinoma | Not explicitly stated, but effective at concentrations >100 nM | [14] |

| UOK121 | Renal Cell Carcinoma | Not explicitly stated, but effective at concentrations >100 nM | [14] |

| H1975 | Gefitinib-resistant Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 200 nM | [4] |

| CA46 | Burkitt Lymphoma | ~100 nM (at 48h) | [6] |

| RAJI | Burkitt Lymphoma | ~150 nM (at 48h) | [6] |

Table 2: Apoptotic Activity (LD50) of NVP-BEZ235 in Breast Cancer Cell Lines

| Cell Line | Subtype | LD50 (nM) | Reference |

| MCF7 | PIK3CA mutant | ~50 nM | [13] |

| MDA-MB-361 | HER2 amplified | ~50 nM | [13] |

Expanded Mechanism: Impact on DNA Damage Response and Other Pathways

Recent studies have revealed that the mechanism of action of NVP-BEZ235 extends beyond the canonical PI3K/mTOR pathway.

-

Inhibition of DNA Damage Repair: NVP-BEZ235 has been shown to potently inhibit ATM and DNA-PKcs, two major kinases involved in the response to DNA double-strand breaks (DSBs).[10] This inhibition impairs both non-homologous end joining (NHEJ) and homologous recombination (HR) DNA repair pathways, leading to significant radiosensitization in glioblastoma cell lines.[10]

-

Suppression of the TAK1 Pathway: In renal cell carcinoma, NVP-BEZ235 has been demonstrated to suppress the activation of TGF-β-activated kinase 1 (TAK1) and its downstream effectors, including c-Jun and IκB-α.[14]

The following diagram illustrates the experimental workflow to assess the impact of NVP-BEZ235 on DNA damage repair.

Mechanisms of Resistance

Despite its potent activity, resistance to NVP-BEZ235 can emerge. In breast cancer cell lines with PTEN loss of function or KRAS mutations, resistance has been attributed, in part, to persistent ERK pathway activity, which can still signal to downstream effectors like rpS6.[12][13]

The logical relationship for NVP-BEZ235 sensitivity is depicted below.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to characterize the mechanism of action of NVP-BEZ235.

Cell Viability and Proliferation Assays

-

Principle: To quantify the effect of NVP-BEZ235 on cell growth and survival.

-

Methodology (CCK-8/SRB):

-

Seed cancer cells in 96-well plates at a predetermined density.

-

After 24 hours of incubation, treat cells with varying concentrations of NVP-BEZ235 or DMSO as a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

For CCK-8 assays, add Cell Counting Kit-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[5]

-

For Sulforhodamine B (SRB) assays, fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye. Measure the absorbance at 510 nm.[8]

-

Calculate cell viability as a percentage relative to the control and determine IC50 values.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins and their phosphorylation status within the PI3K/Akt/mTOR pathway.

-

Methodology:

-

Treat cells with NVP-BEZ235 for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-Akt (Ser473, Thr308), total Akt, p-mTOR, total mTOR, p-p70S6K, total p70S6K, p-4E-BP1, total 4E-BP1, CDK4, CDK6, Cyclin D1, Bcl-2, Bax, and cleaved PARP.[5][8]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Principle: To analyze the distribution of cells in different phases of the cell cycle and to quantify the percentage of apoptotic cells.

-

Methodology:

-

Cell Cycle Analysis:

-

Treat cells with NVP-BEZ235.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight.

-

Wash the cells and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[3][5]

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cells with NVP-BEZ235.

-

Harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

-

Conclusion

NVP-BEZ235-d3 is a potent dual PI3K/mTOR inhibitor with a well-defined mechanism of action that translates to significant antitumor activity in a variety of preclinical cancer models. Its ability to induce cell cycle arrest and apoptosis, coupled with its efficacy in drug-resistant settings and its impact on the DNA damage response, underscores its therapeutic potential. Understanding the genetic determinants of sensitivity and resistance, such as PIK3CA/HER2 status versus PTEN/KRAS status, is crucial for patient stratification in clinical trials and the future development of combination therapies. The experimental protocols detailed herein provide a robust framework for further investigation into the multifaceted actions of this and similar targeted therapies.

References

- 1. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of the effects of the PI3K/mTOR inhibitors NVP-BEZ235 and GSK2126458 on tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]

An In-depth Technical Guide to the PI3K/mTOR Pathway Inhibition Specificity of NVP-BEZ235-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BEZ235, also known as Dactolisib, is a potent, dual ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] Its deuterated form, NVP-BEZ235-d3, is often used as an internal standard in pharmacokinetic studies. This technical guide provides a comprehensive overview of the inhibition specificity of NVP-BEZ235, presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. The dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4] NVP-BEZ235 has been investigated in numerous preclinical and clinical studies for its anti-tumor activities.[5]

Core Mechanism of Action

NVP-BEZ235 is an imidazo[4,5-c]quinoline derivative that exerts its inhibitory effects by binding to the ATP-binding cleft of both PI3K and mTOR kinases.[6] This competitive inhibition prevents the phosphorylation of their respective substrates, thereby blocking downstream signaling. By targeting both PI3K and mTOR, NVP-BEZ235 provides a more complete blockade of the pathway compared to inhibitors that target only one of these kinases.

Data Presentation: Inhibition Specificity

The inhibitory activity of NVP-BEZ235 has been quantified against various isoforms of PI3K and other related kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) from in vitro biochemical assays.

Table 1: NVP-BEZ235 IC50 Values for Class I PI3K Isoforms and mTOR

| Target | IC50 (nM) | Reference(s) |

| p110α (PIK3CA) | 4 | [2] |

| p110β (PIK3CB) | 75-76 | [2][7] |

| p110γ (PIK3CG) | 7 | [2] |

| p110δ (PIK3CD) | 5 | [2] |

| mTOR | 6-21 | [2][7] |

Table 2: NVP-BEZ235 IC50 Values for PI3K-Related Kinases (PIKK Family)

| Target | IC50 (nM) | Reference(s) |

| DNA-PK | 16 | [3][8] |

| ATM | 50 | [3][8] |

| ATR | 21 | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibition specificity of NVP-BEZ235.

In Vitro Kinase Assays

1. PI3K Scintillation Proximity Assay (SPA)

This assay measures the enzymatic activity of PI3K by quantifying the incorporation of radiolabeled phosphate into a lipid substrate.

-

Materials:

-

Recombinant human PI3K isoforms (e.g., p110α/p85α).

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.

-

[γ-³³P]ATP.

-

Wheat Germ Agglutinin (WGA) YSi SPA Scintillation Beads.

-

Assay buffer (e.g., 20 mM MOPS, pH 6.7, 10 mM MgCl₂, 5 mM DTT, 0.03% CHAPS).

-

Stop solution (e.g., 150 mM potassium phosphate, pH 8.0, 20 mM EDTA).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of NVP-BEZ235 in DMSO.

-

Add the inhibitor or DMSO (vehicle control) to the assay plate.

-

Add the PI3K enzyme and PIP2 substrate to the wells.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Terminate the reaction by adding the stop solution containing SPA beads.

-

Allow the beads to settle and capture the radiolabeled product.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]

-

2. mTOR Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures mTOR kinase activity by detecting the phosphorylation of a specific substrate using a FRET-based readout.

-

Materials:

-

Recombinant human mTOR.

-

GFP-tagged 4E-BP1 substrate.

-

Terbium-labeled anti-phospho-4E-BP1 (Thr46) antibody.

-

ATP.

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MnCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

TR-FRET dilution buffer.

-

384-well low-volume microplates.

-

-

Procedure:

-

Prepare serial dilutions of NVP-BEZ235 in DMSO.

-

Add the inhibitor or DMSO to the assay plate.

-

Add the mTOR enzyme and GFP-4E-BP1 substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.[9]

-

Stop the reaction and detect phosphorylation by adding the Terbium-labeled antibody in TR-FRET dilution buffer containing EDTA.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Measure the TR-FRET signal (emission at two wavelengths) on a compatible plate reader.

-

Calculate the emission ratio and determine the IC50 value from the dose-response curve.[10]

-

Cellular Assays

1. Western Blotting for Pathway Inhibition

This technique is used to assess the phosphorylation status of key proteins in the PI3K/mTOR pathway within cells treated with NVP-BEZ235.

-

Procedure:

-

Culture cells to sub-confluency and serum-starve overnight.

-

Treat cells with various concentrations of NVP-BEZ235 for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., Akt, S6 ribosomal protein, 4E-BP1).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence using an imaging system.

-

2. Cell Viability Assay (e.g., MTT or CCK-8)

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with NVP-BEZ235.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of NVP-BEZ235 concentrations for 24-72 hours.[11]

-

Add MTT or CCK-8 reagent to each well and incubate for a specified time.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. Assay in Summary_ki [bdb99.ucsd.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

The Dual PI3K/mTOR Inhibitor NVP-BEZ235-d3: A Deep Dive into Downstream Effector Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-BEZ235, a potent and orally bioavailable imidazoquinoline derivative, has garnered significant attention in cancer research due to its dual inhibitory action against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting two critical nodes in a key signaling pathway frequently deregulated in cancer, NVP-BEZ235 exerts multifaceted antitumor activities. This technical guide provides an in-depth exploration of the downstream signaling effectors modulated by NVP-BEZ235-d3, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[2] NVP-BEZ235 competitively inhibits the ATP-binding cleft of both PI3K and mTOR, leading to a comprehensive blockade of this pathway.[1] This dual inhibition is crucial as it circumvents the feedback activation of Akt that can occur with mTORC1-specific inhibitors like rapamycin.[3] NVP-BEZ235 effectively inhibits all class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1]

Downstream Effectors of NVP-BEZ235 in the PI3K/Akt/mTOR Pathway

The primary downstream consequences of NVP-BEZ235 administration are the suppression of phosphorylation and activation of key effector proteins.

Inhibition of Akt and its Substrates

NVP-BEZ235 treatment leads to a significant, dose-dependent reduction in the phosphorylation of Akt at both Serine 473 (a target of mTORC2) and Threonine 308 (a target of PDK1).[4][5] This inactivation of Akt, a central kinase in the pathway, prevents the phosphorylation and subsequent regulation of numerous downstream targets, including:

-

FOXO3a: Inhibition of Akt leads to the nuclear translocation of the transcription factor FOXO3a, promoting the expression of genes involved in cell cycle arrest and apoptosis.

-

GSK-3β: De-repression of GSK-3β activity can lead to the degradation of pro-proliferative proteins like cyclin D1.

-

Bad: Prevents the inactivation of the pro-apoptotic protein Bad, thereby promoting apoptosis.

Inhibition of mTORC1 and mTORC2 Signaling

By directly inhibiting the kinase activity of mTOR, NVP-BEZ235 blocks the signaling output of both mTORC1 and mTORC2 complexes.

-

mTORC1 Downstream Effectors: Inhibition of mTORC1 leads to the dephosphorylation of its two major substrates:

-

p70 S6 Kinase (p70S6K): This results in the decreased phosphorylation of the S6 ribosomal protein (S6), a key component of the ribosome, leading to a reduction in protein synthesis.[5]

-

4E-BP1: Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent mRNA translation.[2]

-

-

mTORC2 Downstream Effectors: The primary role of mTORC2 is the phosphorylation and activation of Akt at Ser473. By inhibiting mTORC2, NVP-BEZ235 contributes to the robust suppression of Akt activity.

Impact on Other Signaling Pathways

Beyond the canonical PI3K/Akt/mTOR axis, NVP-BEZ235 has been shown to modulate other critical signaling pathways.

TAK1 Signaling Pathway

In renal cell carcinoma, NVP-BEZ235 has been demonstrated to suppress the activation of TGF-β-activated kinase 1 (TAK1) and its downstream effectors, including c-Jun and IκB-α.[6][7] This suggests that the anticancer activity of NVP-BEZ235 may also involve the inhibition of the TAK1/JNK/AP-1 and TAK1/IKK signaling pathways.

DNA Damage Response

NVP-BEZ235 has been found to inhibit the activity of ATM and DNA-PKcs, two key kinases involved in the DNA damage response. This suggests a potential role for NVP-BEZ235 as a radiosensitizer in cancer therapy.

Cellular Consequences of NVP-BEZ235-d3 Signaling

The modulation of these downstream effectors culminates in a range of antitumor cellular responses.

Inhibition of Cell Proliferation

NVP-BEZ235 demonstrates potent, dose-dependent inhibition of proliferation across a wide array of cancer cell lines, with IC50 values typically in the nanomolar range.[8][9]

Induction of Cell Cycle Arrest

Treatment with NVP-BEZ235 leads to cell cycle arrest, most commonly at the G0/G1 or G2/M phase, depending on the cell type and experimental conditions.[4][10] This is often accompanied by a reduction in the expression of key cell cycle regulatory proteins such as CDK4, CDK6, and cyclin D1.[11]

Induction of Apoptosis

NVP-BEZ235 induces apoptosis, or programmed cell death, in various cancer cell models.[4][11] This is evidenced by an increase in the apoptotic cell population and changes in the expression of apoptosis-related proteins, such as a decreased Bcl-2/Bax ratio.[11]

Modulation of Autophagy

NVP-BEZ235 has been shown to induce autophagy, a cellular process of self-digestion. The role of autophagy in the context of NVP-BEZ235 treatment can be complex, acting as either a pro-survival or pro-death mechanism depending on the cellular context.

Anti-Angiogenic Effects

NVP-BEZ235 can exert anti-angiogenic effects by reducing the secretion of vascular endothelial growth factor (VEGF), a key promoter of blood vessel formation in tumors.[12]

Quantitative Data Summary

The following tables summarize the quantitative effects of NVP-BEZ235 on cell viability and protein phosphorylation.

Table 1: IC50 Values of NVP-BEZ235 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| K562 | Chronic Myelogenous Leukemia | 370 ± 210 |

| KBM7R | Chronic Myelogenous Leukemia | 430 ± 270 |

| LNCaP | Prostate Cancer | 6.10 ± 0.40 |

| BPH-1 | Benign Prostatic Hyperplasia | 6.11 ± 0.64 |

| DU145 | Prostate Cancer | 16.25 ± 4.72 |

| 1542N | Normal Prostate Epithelial | 53.82 ± 2.95 |

| MT-2 | HTLV-1-infected T-cell | 11.9 - 293.0 |

| MT-4 | HTLV-1-infected T-cell | 11.9 - 293.0 |

| HUT-102 | HTLV-1-infected T-cell | 11.9 - 293.0 |

| Cal-33 | HPV-negative Head and Neck Squamous Cell Carcinoma | High IC50 |

| UM-SCC-47 | HPV-positive Head and Neck Squamous Cell Carcinoma | High IC50 |

Table 2: Dose-Dependent Effects of NVP-BEZ235 on Protein Phosphorylation in Renal Cell Carcinoma Cells (48h treatment) [3]

| Protein | Concentration (nM) | UMRC6 (% of Control) | 786-0 (% of Control) | UOK121 (% of Control) |

| p-Akt | 10 | ~80% | ~75% | ~90% |

| 100 | ~40% | ~30% | ~50% | |

| 500 | ~20% | ~10% | ~25% | |

| 1000 | ~10% | <10% | ~15% | |

| p-mTOR | 10 | ~90% | ~85% | ~95% |

| 100 | ~50% | ~40% | ~60% | |

| 500 | ~25% | ~15% | ~30% | |

| 1000 | ~15% | <10% | ~20% |

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway Inhibition by NVP-BEZ235-d3

Caption: NVP-BEZ235-d3 inhibits PI3K and mTOR, blocking downstream signaling and promoting anti-tumor effects.

TAK1 Signaling Pathway Inhibition by NVP-BEZ235-d3

Caption: NVP-BEZ235-d3 also inhibits the TAK1 signaling pathway, impacting inflammation and proliferation.

Experimental Workflow for Assessing NVP-BEZ235-d3 Efficacy

Caption: A typical workflow for evaluating the in vitro and in vivo effects of NVP-BEZ235-d3.

Experimental Protocols

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

-

Cell Lysis: After treatment with NVP-BEZ235-d3, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[13]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, S6, 4E-BP1, etc., overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTS) Assay

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of NVP-BEZ235-d3 for the desired duration (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[15][16]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Harvest cells after NVP-BEZ235-d3 treatment and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[17][18]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution (G0/G1, S, G2/M phases).[17]

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.[19]

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer NVP-BEZ235-d3 (e.g., by oral gavage) and/or other agents according to the experimental design.[19]

-

Tumor Measurement: Monitor tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as immunohistochemistry or Western blotting, to assess target modulation.

Conclusion

NVP-BEZ235-d3 is a potent dual inhibitor of the PI3K/mTOR pathway, leading to the comprehensive suppression of downstream signaling effectors. This results in a cascade of anti-tumor activities, including the inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and potential anti-angiogenic effects. The ability of NVP-BEZ235-d3 to also modulate other key pathways, such as TAK1 signaling and the DNA damage response, further underscores its potential as a versatile anti-cancer agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of NVP-BEZ235-d3 and other PI3K/mTOR pathway inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual PI3K/mTOR inhibitor NVP-BEZ235 suppresses hypoxia-inducible factor (HIF)-1α expression by blocking protein translation and increases cell death under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of NVP-BEZ235, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor, on HTLV-1-infected T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 14. pubcompare.ai [pubcompare.ai]

- 15. broadpharm.com [broadpharm.com]

- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

- 18. nanocellect.com [nanocellect.com]

- 19. researchgate.net [researchgate.net]

NVP-BEZ235-d3: A Technical Guide to its Effects on Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

NVP-BEZ235, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has demonstrated significant anti-neoplastic activity in a variety of cancer models. This technical guide provides an in-depth analysis of the effects of its deuterated analogue, NVP-BEZ235-d3, on two critical cellular processes: apoptosis and cell cycle arrest. The inclusion of deuterium can modify the pharmacokinetic profile of the compound, potentially enhancing its therapeutic efficacy. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Effects of NVP-BEZ235 on Apoptosis and Cell Cycle

The following tables consolidate data from multiple studies, offering a comparative overview of NVP-BEZ235's impact on different cancer cell lines.

Table 1: Induction of Apoptosis by NVP-BEZ235

| Cell Line | Cancer Type | Concentration (nmol/L) | Treatment Time (h) | Percentage of Apoptotic Cells (Annexin V Positive) | Fold Increase vs. Control | Reference |

| CA46 | Burkitt Lymphoma | 100 | 72 | Significant increase in late apoptotic cells | - | [1] |

| RAJI | Burkitt Lymphoma | 100 | 72 | Significant increase in late apoptotic cells | - | [1] |

| K562/A | Doxorubicin-resistant Chronic Myelogenous Leukemia | 200 | 24 | 12.97 ± 0.91% | ~1.76 | [2][3] |

| MDA-MB-361 | Breast Cancer | ≥ 100 | 48 | Dose-dependent increase in PARP cleavage | - | [4] |

| MCF-7 | Breast Cancer | ≥ 100 | 48 | Dose-dependent increase in PARP cleavage | - | [4] |

| Hep3B | Hepatocellular Carcinoma | - | - | Effective growth inhibition through apoptosis induction | - | [5] |

| PLC/PRF/5 | Hepatocellular Carcinoma | - | - | Effective growth inhibition through apoptosis induction | - | [5] |

Table 2: Induction of Cell Cycle Arrest by NVP-BEZ235

| Cell Line | Cancer Type | Concentration (nmol/L) | Treatment Time (h) | Cell Cycle Phase Arrest | Key Molecular Changes | Reference |

| CA46 | Burkitt Lymphoma | 10, 100 | 48 | G0/G1 | - | [1] |

| RAJI | Burkitt Lymphoma | 10, 100 | 48 | G0/G1 | - | [1] |

| K562/A | Doxorubicin-resistant Chronic Myelogenous Leukemia | 200 | 24 | G0/G1 (52.97 ± 0.47% vs 36.17 ± 2.31% in control) | ↓ CDK4, ↓ CDK6, ↓ Cyclin D1 | [2] |

| G401 | Nephroblastoma | 100 | - | G2/M | ↓ Cyclin A1, ↓ Cyclin B1, ↑ p21 | [6] |

| IHH4 | Thyroid Cancer | 200 | 48 | G0/G1 (54.6% vs 41.5% in control) | ↓ Cyclin E1, ↓ Cdk2 | [7] |

| K1 | Thyroid Cancer | 200 | 48 | G0/G1 (72.3% vs 59.2% in control) | ↓ Cyclin E1, ↓ Cdk2 | [7] |

| BCPAP | Thyroid Cancer | 200 | 48 | G0/G1 (84.0% vs 65.5% in control) | ↓ Cyclin E1, ↓ Cdk2 | [7] |

| C643 | Thyroid Cancer | 200 | 48 | G0/G1 (65.6% vs 56.7% in control) | ↓ Cyclin E1, ↓ Cdk2 | [7] |

| SH-SY5Y | Neuroblastoma | - | - | G0/G1 | ↓ Cyclin D1, ↓ Cyclin E1 | [8] |

| SK-N-MC | Neuroblastoma | - | - | G0/G1 | ↓ Cyclin D1, ↓ Cyclin E1 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of NVP-BEZ235-d3 or vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with NVP-BEZ235-d3 at the desired concentrations and for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for compensation.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Preparation and Treatment: Culture cells and treat with NVP-BEZ235-d3 as required for the experiment.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: Following treatment with NVP-BEZ235-d3, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, p-mTOR, Cyclin D1, CDK4, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

NVP-BEZ235-d3 exerts its effects by inhibiting the PI3K/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K/mTOR Signaling Pathway Inhibition

The following diagram illustrates the central role of the PI3K/mTOR pathway and the points of inhibition by NVP-BEZ235-d3.

Caption: NVP-BEZ235-d3 inhibits PI3K and mTOR, leading to apoptosis and cell cycle arrest.

Mechanism of Apoptosis Induction

Inhibition of the PI3K/Akt pathway by NVP-BEZ235-d3 relieves the Akt-mediated suppression of pro-apoptotic proteins. This can lead to the activation of the caspase cascade, culminating in programmed cell death. In some cellular contexts, NVP-BEZ235 has been shown to induce apoptosis through a caspase-9 independent mechanism, potentially involving caspase-2 and caspase-7.[4] The induction of autophagy by NVP-BEZ235 can, in some cases, be a survival mechanism, and its inhibition can enhance apoptosis.[5]

Caption: NVP-BEZ235-d3 induces apoptosis by inhibiting the PI3K/mTOR/Akt pathway.

Mechanism of Cell Cycle Arrest

The PI3K/mTOR pathway promotes cell cycle progression by regulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs). NVP-BEZ235-d3-mediated inhibition of this pathway leads to a decrease in the levels of key cell cycle regulators, such as Cyclin D1, Cyclin E1, CDK4, and CDK6, and an increase in CDK inhibitors like p21.[2][6][8] This halts the cell cycle, predominantly at the G0/G1 or G2/M transition, preventing cellular proliferation.

Caption: NVP-BEZ235-d3 causes cell cycle arrest by modulating key regulatory proteins.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of NVP-BEZ235-d3 on apoptosis and cell cycle.

Caption: Workflow for studying NVP-BEZ235-d3's effects on cancer cells.

References

- 1. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 6. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]

- 8. Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Autophagy Induction by NVP-BEZ235-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the induction of autophagy by NVP-BEZ235-d3, a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This document details the underlying signaling pathways, presents quantitative data on its effects, and offers detailed experimental protocols for researchers investigating this process.

Core Mechanism: Dual Inhibition of PI3K and mTOR

NVP-BEZ235 is an imidazoquinoline derivative that potently and selectively inhibits class I PI3K and mTOR kinases by binding to their ATP-binding clefts.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[1][2][3] By inhibiting both PI3K and mTOR, NVP-BEZ235 effectively reverses this hyperactivation, leading to anti-proliferative and anti-tumor activities.[1]

A key consequence of mTOR inhibition is the induction of autophagy, a cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins.[4][5] Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1/Atg13/FIP200 complex, a key initiator of autophagy. Inhibition of mTORC1 by NVP-BEZ235 relieves this suppression, leading to the activation of the ULK1 complex and the subsequent initiation of autophagosome formation.

Signaling Pathway of NVP-BEZ235-d3 Induced Autophagy

The primary mechanism of NVP-BEZ235-induced autophagy involves the disruption of the PI3K/Akt/mTOR signaling cascade. The following diagram illustrates the key components of this pathway and the points of inhibition by NVP-BEZ235.

Caption: NVP-BEZ235-d3 inhibits PI3K and mTOR, activating autophagy.

In some cellular contexts, the mechanism of NVP-BEZ235-induced autophagy also involves the mTORC2-Akt-FOXO3a-BNIP3 pathway.[1][6] Inhibition of mTORC2 and Akt leads to the activation of the transcription factor FOXO3a, which upregulates the expression of the pro-autophagic protein BNIP3.[1]

Quantitative Data on NVP-BEZ235-d3 Induced Autophagy

The following tables summarize the quantitative effects of NVP-BEZ235 on cell viability and the expression of key autophagy markers in various cancer cell lines.

Table 1: Effect of NVP-BEZ235 on Cell Viability

| Cell Line | Concentration (nM) | Incubation Time (h) | % Cell Viability Reduction (approx.) | Reference |

| U266 (Multiple Myeloma) | 100 | 48 | 50 | [1] |

| KM3 (Multiple Myeloma) | 100 | 48 | 45 | [1] |

| RPMI8226 (Multiple Myeloma) | 100 | 48 | 55 | [1] |

| G401 (Nephroblastoma) | 100 | 48 | 40 | [4] |

Table 2: Effect of NVP-BEZ235 on Autophagy Marker Expression

| Cell Line | Concentration (nM) | Incubation Time (h) | Marker | Change in Expression | Reference |

| U266, KM3, RPMI8226 | 50, 100 | 12 | LC3-II | Increased | [1] |

| U266, KM3, RPMI8226 | 50, 100 | 12 | Atg5 | Increased | [1] |

| G401 | 100 | 12 | LC3-II | Increased | [4] |

| G401 | 100 | 12 | p62 | Decreased | [4] |

| KoTCC-1/C (Bladder Cancer) | Not Specified | Not Specified | p62 | Markedly Inhibited | [7] |

| SQ20B (Head and Neck Carcinoma) | Not Specified | Not Specified | LC3-II | Increased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate NVP-BEZ235-d3-induced autophagy.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the autophagic effects of NVP-BEZ235-d3.

Caption: A typical workflow for studying NVP-BEZ235-d3 induced autophagy.

Western Blotting for LC3-II and p62

This is the most widely used method to monitor autophagy.[8] It detects the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). A decrease in the autophagy substrate p62/SQSTM1 is also indicative of autophagic degradation.

Materials:

-

Cells treated with NVP-BEZ235-d3 and control cells.

-

RIPA lysis buffer with protease inhibitors.[9]

-

BCA protein assay kit.

-

SDS-PAGE gels (12-15%).[9]

-

PVDF membranes.[9]

-

Blocking buffer (5% non-fat dry milk in TBST).[9]

-

Primary antibodies: Rabbit anti-LC3 (1:1000), Rabbit anti-p62 (1:1000).

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG (1:3000).[9]

-

Chemiluminescence detection reagent.

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate 15-30 µg of protein per lane on an SDS-PAGE gel.[9]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using a chemiluminescence detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[9]

Acridine Orange Staining for Acidic Vesicular Organelles (AVOs)

Acridine orange is a fluorescent dye that accumulates in acidic compartments, such as autolysosomes, and fluoresces bright red, while it stains the cytoplasm and nucleus green. An increase in red fluorescence indicates an increase in AVOs, a hallmark of autophagy.[1]

Materials:

-

Cells treated with NVP-BEZ235-d3 and control cells.

-

Acridine orange solution (1 µM).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Treat cells with NVP-BEZ235-d3 for the desired time.

-

Stain the cells with 1 µM acridine orange for 15 minutes.[1]

-

Wash the cells three times with PBS.[1]

-

Immediately observe the cells under a fluorescence microscope with a red filter or analyze by flow cytometry.[1]

mRFP-GFP-LC3 Transfection and Autophagic Flux Assay

This assay allows for the monitoring of autophagic flux. The tandem fluorescent protein mRFP-GFP-LC3 is used to label autophagosomes. In the neutral pH of autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with lysosomes to form autolysosomes, the acidic environment quenches the GFP signal, while the mRFP signal remains stable, resulting in red puncta. An increase in red puncta indicates enhanced autophagic flux.[4]

Materials:

-

mRFP-GFP-LC3 adenovirus or plasmid.

-

Transfection reagent (if using plasmid).

-

Cells plated on coverslips.

-

Fluorescence microscope.

Procedure:

-

Transfect cells with the mRFP-GFP-LC3 construct.

-

Allow 24-48 hours for expression.

-

Treat the cells with NVP-BEZ235-d3.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on slides.

-

Observe the cells under a fluorescence microscope and quantify the number of yellow and red puncta per cell.

Transmission Electron Microscopy (TEM)

TEM provides ultrastructural evidence of autophagy by directly visualizing the double-membraned autophagosomes and autolysosomes within the cytoplasm.[1]

Procedure: This is a complex procedure that is typically performed by a specialized core facility. The general steps are as follows:

-

Fix cells treated with NVP-BEZ235-d3 with glutaraldehyde.

-

Post-fix with osmium tetroxide.

-

Dehydrate the cells through a series of ethanol washes.

-

Embed the cells in resin.

-

Cut ultra-thin sections.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope.

Conclusion

NVP-BEZ235-d3 is a potent inducer of autophagy through its dual inhibitory action on the PI3K and mTOR signaling pathways. This technical guide provides a foundational understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided methodologies and diagrams serve as a valuable resource for researchers in the fields of cancer biology and drug development who are investigating the role of autophagy in cellular responses to targeted therapies. The ability to reliably measure and understand the induction of autophagy by compounds like NVP-BEZ235-d3 is crucial for the development of novel therapeutic strategies.

References

- 1. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of autophagy enhances apoptosis induced by the PI3K/AKT/mTor inhibitor NVP-BEZ235 in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Autophagy as a Strategy to Augment Radiosensitization by the Dual Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced Sensitivity to NVP-BEZ235 by Inhibition of p62/SQSTM1 in Human Bladder Cancer KoTCC-1 Cells Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. pubcompare.ai [pubcompare.ai]

Pharmacokinetics and pharmacodynamics of NVP-BEZ 235-d3 in vivo

An In-Depth Technical Guide for Researchers and Drug Development Professionals

NVP-BEZ235, a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2][3] By targeting two key nodes in a critical cell signaling pathway, NVP-BEZ235 effectively disrupts processes that lead to tumor growth, proliferation, and survival.[4][5][6] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of NVP-BEZ235, compiled from pivotal preclinical and early clinical studies.

Pharmacokinetics

Pharmacokinetic studies of NVP-BEZ235 have been conducted in both animal models and human clinical trials, revealing dose-proportional increases in exposure, albeit with high inter-individual variability.[7][8] In a phase I study involving patients with advanced solid tumors, oral administration of NVP-BEZ235 resulted in peak plasma concentrations occurring approximately 3 hours after administration.[8] Preclinical studies in mice have also demonstrated the oral bioavailability of NVP-BEZ235, with measurable concentrations in both plasma and brain tissue following administration.

Table 1: Pharmacokinetic Parameters of NVP-BEZ235 in Humans (Single Agent, Day 1)

| Dose (mg) | Cmax (ng/mL, mean ± SE) | AUC0-24 (hr*ng/mL, mean ± SE) | Tmax (hours, median) |

| 200 | 45.2 ± 11.4 | 433.4 ± 96 | 3.8 ± 1.6 |

| 400 | 101.8 ± 22.4 | 741.3 ± 171.2 | 2.5 ± 0.9 |

| 800 | 243.0 ± 52.7 | 2081.5 ± 666.2 | 2.6 ± 0.8 |

Data from a Phase Ib study in patients with advanced solid malignancies.[8]

Pharmacodynamics

The in vivo pharmacodynamic effects of NVP-BEZ235 are characterized by the significant inhibition of the PI3K/Akt/mTOR signaling pathway, leading to potent antitumor activity. This is evidenced by the dose-dependent reduction in the phosphorylation of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1 in tumor tissues.[9][10][11] This target engagement translates to observable anti-cancer effects, including tumor growth inhibition, induction of apoptosis, and cell cycle arrest.[1][12][13]

Table 2: In Vivo Pharmacodynamic Effects of NVP-BEZ235 in Preclinical Cancer Models

| Cancer Model | Animal Model | Dose and Regimen | Key Pharmacodynamic Effects | Reference |

| Renal Cell Carcinoma (786-O and A498 xenografts) | Nude/beige mice | Daily oral gavage for 21 days | Growth arrest; inhibition of Akt and S6 phosphorylation; induction of apoptosis; reduction in tumor cell proliferation.[1] | [1] |

| Gastric Cancer (NCI-N87 xenografts) | Athymic nude mice | 20 or 40 mg/kg/day for 2 weeks | 53% and 70% tumor growth suppression, respectively; dephosphorylation of AKT and S6 protein.[10] | [10] |

| Renal Cell Carcinoma (786-0 and A498 xenografts) | Nude mice | 15 mg/kg daily | Reduced tumor volumes by 75% and 44.6%, respectively; decreased expression of phospho-TAK1, phospho-c-Jun, and phospho-IκB-α.[12] | [12] |

| Glioma (U87 intracranial model) | Male nude mice | 25 mg/kg or 45 mg/kg daily | Extended median survival by 7 and 14 days, respectively.[14] | [14] |

| Thyroid Cancer (K1 and C643 xenografts) | Nude mice | 25 mg/kg/day | Inhibition of tumor growth.[13] | [13] |

| Bladder Cancer (MBT-2 orthotopic model) | C3H/He mice | 40 µM intravesical administration | Significantly lower bladder weights; reduced pAkt, pS6, and p4EBP1 levels in tumor tissues.[11] | [11] |

| Renal Cell Carcinoma (Caki-1 and 786-0 xenografts) | Female nude mice | 30 mg/kg/day for 20 days | Significantly smaller tumor size and weight compared to control.[15] | [15] |

Signaling Pathways and Experimental Workflows

The primary mechanism of action of NVP-BEZ235 is the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer.[5][16][17] The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the in vivo efficacy of NVP-BEZ235.

Caption: PI3K/Akt/mTOR signaling pathway with NVP-BEZ235 inhibition points.

Caption: General experimental workflow for in vivo efficacy studies of NVP-BEZ235.

Experimental Protocols

The in vivo evaluation of NVP-BEZ235 has been conducted across a range of preclinical models, with standardized methodologies to ensure robust and reproducible data.

Table 3: Common Methodologies for In Vivo Studies with NVP-BEZ235

| Parameter | Description |

| Animal Models | Typically 6- to 8-week-old female athymic nude or nude/beige mice are used. For specific cancer types, other strains like C3H/He mice may be employed.[9][11][14] |

| Tumor Implantation | Cancer cell lines (e.g., U87, 786-O, Caki-1) are injected subcutaneously into the flank of the mice. For certain models, orthotopic or intracranial implantation is performed.[9][14][15] |

| Dosing and Administration | NVP-BEZ235 is commonly administered daily via oral gavage at doses ranging from 15 mg/kg to 45 mg/kg.[12][14][15] |

| Vehicle | A common vehicle for NVP-BEZ235 is a solution of N-methylpyrrolidone (NMP) and polyethylene glycol 300 (PEG300), often in a 1:9 or 10:9 volume ratio.[9][14] |

| Pharmacodynamic Analysis | Tumors are excised at the end of the study or at specific time points after treatment. Tumor lysates are then analyzed by Western blotting for key biomarkers such as phospho-Akt (Ser473), phospho-S6, and total protein levels. Immunohistochemistry (IHC) is also used to assess protein expression and localization within the tumor tissue.[1][9][13] |

Western Blotting Protocol Outline:

-

Excised tumors are homogenized and lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-S6, S6, β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

NVP-BEZ235 demonstrates a robust in vivo profile, characterized by oral bioavailability and potent, dose-dependent inhibition of the PI3K/Akt/mTOR signaling pathway. This translates to significant antitumor efficacy across a range of preclinical cancer models. The data summarized in this guide provide a valuable resource for researchers and drug development professionals working on PI3K/mTOR inhibitors and related cancer therapies. Further investigation into the deuterated form, NVP-BEZ235-d3, may reveal an altered pharmacokinetic profile, potentially enhancing its therapeutic index.

References

- 1. The Efficacy of the Novel Dual PI3-Kinase/mTOR Inhibitor NVP-BEZ235 Compared to Rapamycin in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Phase 1/1b dose escalation and expansion study of BEZ235, a dual PI3K/mTOR inhibitor, in patients with advanced solid tumors including patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Is a Potent Inhibitor of ATM- and DNA-PKCs-Mediated DNA Damage Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Intravesical dual PI3K/mTOR complex 1/2 inhibitor NVP-BEZ235 therapy in an orthotopic bladder cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | NVP-BEZ235 Inhibits Renal Cell Carcinoma by Targeting TAK1 and PI3K/Akt/mTOR Pathways [frontiersin.org]

- 13. NVP-BEZ235 inhibits thyroid cancer growth by p53- dependent/independent p21 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting renal cell carcinoma with NVP-BEZ235, a dual PI3K/mTOR inhibitor, in combination with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

NVP-BEZ235-d3: A Technical Guide to its Role in Overcoming Drug Resistance in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acquired resistance to standard-of-care chemotherapeutics and targeted agents remains a paramount challenge in oncology. A key mechanism driving this resistance is the aberrant activation of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway. NVP-BEZ235, a potent dual inhibitor of PI3K and mTOR, has emerged as a promising agent to circumvent this resistance. This technical guide provides an in-depth overview of the core principles underlying the action of NVP-BEZ235 in drug-resistant cancers. While the deuterated form, NVP-BEZ235-d3, is specified in the topic, it is crucial to note that its primary role in the available scientific literature is as an internal standard for pharmacokinetic analyses, leveraging the kinetic isotope effect for improved metabolic stability and tracking. This guide will therefore focus on the extensive data available for NVP-BEZ235, with the understanding that NVP-BEZ235-d3 is a critical tool in its preclinical and clinical evaluation. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the complex signaling pathways and experimental workflows.

Introduction: The PI3K/AKT/mTOR Pathway and Drug Resistance

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Hyperactivation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a multitude of human cancers.[3] This sustained signaling promotes tumorigenesis and, crucially, contributes to both intrinsic and acquired resistance to various cancer therapies, including chemotherapy, endocrine therapy, and targeted agents.[1][2][3] By providing survival signals that counteract the cytotoxic effects of these drugs, the activated PI3K/AKT/mTOR pathway allows cancer cells to evade apoptosis and continue to proliferate. Therefore, targeting this pathway represents a rational and promising strategy to overcome drug resistance.

NVP-BEZ235: A Dual PI3K/mTOR Inhibitor

NVP-BEZ235 is a synthetic, orally bioavailable imidazo[4,5-c]quinoline derivative that functions as a dual inhibitor of PI3K and mTOR kinases. It competitively binds to the ATP-binding cleft of these enzymes, thereby blocking their catalytic activity.[4] This dual inhibition is critical, as targeting only mTOR can lead to a feedback activation of AKT, thus limiting the therapeutic efficacy. By simultaneously inhibiting both PI3K and mTOR, NVP-BEZ235 provides a more comprehensive and sustained blockade of the pathway.

The Role of NVP-BEZ235-d3

Deuterated drugs are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This substitution can alter the drug's metabolic profile, often leading to a slower rate of metabolism due to the kinetic isotope effect. This can result in a longer plasma half-life, reduced formation of toxic metabolites, and potentially a more favorable safety profile. While these properties are advantageous for therapeutic agents, the available scientific literature on NVP-BEZ235-d3 primarily points to its use as an internal standard in pharmacokinetic studies. Its increased mass and slower metabolism make it an ideal tool for accurately quantifying the concentration of the non-deuterated NVP-BEZ235 in biological samples. There is currently a lack of published evidence to suggest that NVP-BEZ235-d3 possesses superior efficacy in overcoming drug resistance compared to its non-deuterated counterpart.

Mechanism of Action in Overcoming Drug Resistance

NVP-BEZ235 overcomes drug resistance through a multi-pronged approach centered on the inhibition of the PI3K/AKT/mTOR pathway.

-

Inhibition of Proliferation: By blocking PI3K and mTOR, NVP-BEZ235 prevents the phosphorylation of downstream effectors that are crucial for cell cycle progression. This leads to a G0/G1 phase cell cycle arrest, thereby halting the proliferation of drug-resistant cancer cells.[5]

-

Induction of Apoptosis: The PI3K/AKT/mTOR pathway promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. NVP-BEZ235-mediated inhibition of this pathway tips the balance towards apoptosis, leading to the programmed cell death of resistant cancer cells. This is often evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[5]

-

Downregulation of Key Signaling Nodes: NVP-BEZ235 effectively reduces the phosphorylation levels of key signaling molecules within the pathway, including AKT, mTOR, and their downstream targets such as p70S6K and 4E-BP1.[4][5] This comprehensive shutdown of the pro-survival signaling cascade is fundamental to its ability to resensitize cancer cells to other therapies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of NVP-BEZ235 in overcoming drug resistance in various cancer models.

Table 1: In Vitro Efficacy of NVP-BEZ235 in Drug-Resistant Cancer Cell Lines

| Cell Line | Cancer Type | Resistance To | NVP-BEZ235 IC50 | Combination Effect | Reference |

| K562/A | Chronic Myelogenous Leukemia | Doxorubicin | Significantly decreased viability at 25-1600 nM | Reverses Doxorubicin resistance | [5] |

| H1975 | Non-Small Cell Lung Cancer | Gefitinib | Effective growth inhibition | Overcomes Gefitinib resistance | [4] |

| A549/DDP | Non-Small Cell Lung Cancer | Cisplatin | 0.15 µg/ml (in combination) | Synergistic with Cisplatin | [6] |

| T24R2 | Bladder Cancer | Cisplatin | IC50 reduced by 5.6-fold in combination | Synergistic with Cisplatin | [7] |

| C4-2AT6 | Castration-Resistant Prostate Cancer | Docetaxel | Dose-dependent inhibition of p-Akt | Synergistic with Docetaxel | [8] |

Table 2: In Vivo Efficacy of NVP-BEZ235 in Drug-Resistant Xenograft Models

| Xenograft Model | Cancer Type | Resistance To | NVP-BEZ235 Treatment | Outcome | Reference |

| BT474 H1047R | Breast Cancer | Trastuzumab | Potent antitumor activity | Inhibited PI3K signaling and tumor growth | [9] |

| C4-2AT6 | Castration-Resistant Prostate Cancer | Docetaxel | 40 mg/kg with Docetaxel (4 mg/kg) | Greater tumor growth inhibition than monotherapy | [8] |

| SNU16 | Gastric Cancer | Nab-paclitaxel | Combination therapy | 97% net tumor growth inhibition | [10] |

| 8505C | Anaplastic Thyroid Cancer | - | 50 mg/kg daily | Retarded tumor growth | [11] |

| Colorectal Cancer GEMM | Colorectal Cancer | - | In vivo treatment | 43% decrease in tumor size | [12] |

Table 3: Effects of NVP-BEZ235 on Cell Cycle and Apoptosis in Drug-Resistant Cells

| Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |

| K562/A | G0/G1 arrest (52.97±0.47% vs 36.17±2.31% in control) | Increased apoptosis (12.97±0.91% vs 7.37±0.42% in control) | [5] |

| CA46 and RAJI (Burkitt Lymphoma) | G0/G1 arrest | Increased late apoptosis | [4] |

| T24R2 | S phase arrest in combination with Cisplatin | Increased sub-G1 population in combination | [7] |

| K562 and KBM7R (CML) | G1/G0 arrest | Increased late apoptosis | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of NVP-BEZ235 in overcoming drug resistance.

Cell Viability Assay (MTT/CCK-8)

This assay is used to assess the effect of NVP-BEZ235 on the proliferation and viability of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of NVP-BEZ235 (e.g., 1 nM to 1000 nM) and/or the drug to which they are resistant for 24, 48, or 72 hours.[4] A DMSO control should be included.

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for a specified period (e.g., 4 hours for MTT).[4]

-

Measurement: For MTT, solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. For CCK-8, directly measure the absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in the PI3K/AKT/mTOR pathway.

-

Cell Lysis: Treat cells with NVP-BEZ235 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key proteins (e.g., AKT (Ser473, Thr308), mTOR (Ser2448), p70S6K (Thr389), 4E-BP1 (Thr37/46)).[5][14] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of NVP-BEZ235 on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Treat cells with NVP-BEZ235 for the desired time, then harvest and fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their phase in the cell cycle (G0/G1, S, G2/M).

-

Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with NVP-BEZ235.

-

Cell Treatment: Treat cells with NVP-BEZ235 for the desired duration.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

In Vivo Xenograft Studies

These studies are crucial for evaluating the antitumor efficacy of NVP-BEZ235 in a living organism.

-

Cell Implantation: Subcutaneously or orthotopically inject drug-resistant cancer cells into immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, NVP-BEZ235 alone, resistant drug alone, combination). Administer NVP-BEZ235 orally at a specified dose and schedule (e.g., 40 mg/kg daily).[15]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting, immunohistochemistry).

-

Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of the treatment effects.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of NVP-BEZ235.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. youtube.com [youtube.com]

- 7. NVP-BEZ235, a dual PI3K/mTOR inhibitor synergistically potentiates the antitumor effects of cisplatin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. The dual PI3K/mTOR inhibitor NVP-BEZ235 enhances nab-paclitaxel antitumor response in experimental gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The Dual PI3K/mTOR Inhibitor NVP-BEZ235 Induces Tumor Regression in a Genetically Engineered Mouse Model of PIK3CA Wild-Type Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy of the dual PI3K and mTOR inhibitor NVP-BEZ235 in combination with imatinib mesylate against chronic myelogenous leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting of PI3K/AKT/mTOR pathway to inhibit T cell activation and prevent graft-versus-host disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Xenograft tumor model [bio-protocol.org]

NVP-BEZ235-d3 in Glioblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction